Ortho-Ethoxy vs. Para-Ethoxy N1-Phenyl Substitution: Predicted TAAR1 Pharmacophore Conformational Constraint
In the Roche TAAR1 patent (US 9,416,127 B2), the N1-phenyl ring is defined as optionally substituted by lower alkoxy. The patent exemplifies para-ethoxyphenyl analogs (e.g., (S)-1-(4-ethoxyphenyl)-N-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide) as active TAAR1 ligands [1]. The target compound substitutes the ethoxy group at the ortho position. Ortho-substitution on the N1-phenyl ring introduces a steric twist that alters the dihedral angle between the triazole and the phenyl ring, which SAR studies on related 1-aryl-1,2,3-triazole-4-carboxamide pharmacophores have shown can modulate binding pocket complementarity and selectivity [2]. While direct TAAR1 EC₅₀ data for CAS 878734-18-0 has not been published, the compound's ortho-ethoxy substitution differentiates it from the exemplified para-ethoxy analogs and from the unsubstituted phenyl controls, providing a distinct conformational starting point for medicinal chemistry optimization.
| Evidence Dimension | N1-phenyl alkoxy substitution position and predicted effect on triazole-phenyl dihedral angle |
|---|---|
| Target Compound Data | 2-ethoxyphenyl (ortho-substituted) on N1 of 1,2,3-triazole ring |
| Comparator Or Baseline | Para-ethoxyphenyl analogs exemplified in US 9,416,127 B2 (e.g., (S)-1-(4-ethoxyphenyl)-N-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide); unsubstituted N1-phenyl controls |
| Quantified Difference | Ortho vs. para substitution: predicted steric-driven alteration of N1-phenyl–triazole dihedral angle. Quantitative binding/functional comparison not available for this pair; class-level inference only. |
| Conditions | Structural and conformational analysis based on patent disclosure and medicinal chemistry SAR principles; no head-to-head assay data available for this specific compound. |
Why This Matters
For medicinal chemistry teams exploring TAAR1 biased signaling or subtype selectivity, the ortho-ethoxy substituent offers a conformational constraint not present in the para-substituted library members, potentially altering residence time or signaling bias relative to the patent-exemplified leads.
- [1] Galley G, Ghellamallah C, Norcross R, Pflieger P. Triazole carboxamides and uses thereof. US Patent 9,416,127 B2. Hoffmann-La Roche Inc. 2016. View Source
- [2] Pokhodylo NT, Manko NO, Matiychuk VS, Obushak MD. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. J Mol Struct. 2022; 1249: 131632. View Source
